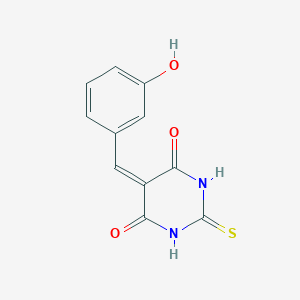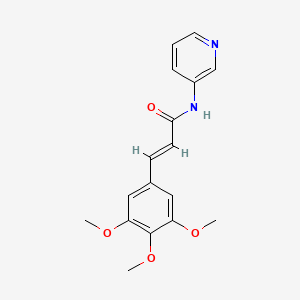
N~2~-(4-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(4-fluorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as FMG-9, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMG-9 belongs to the family of glycine transporter inhibitors, which are being investigated as a potential treatment for various neurological disorders. In
Wirkmechanismus
FMG-9 inhibits the glycine transporter, which is responsible for removing glycine from the synaptic cleft. By inhibiting this transporter, FMG-9 increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This, in turn, can improve cognitive function, reduce seizures, and alleviate neuropathic pain.
Biochemical and Physiological Effects
FMG-9 has been shown to have a range of biochemical and physiological effects. It can improve cognitive function, reduce seizures, and alleviate neuropathic pain. FMG-9 has also been shown to increase the expression of synaptic proteins, which can enhance synaptic plasticity and improve memory.
Vorteile Und Einschränkungen Für Laborexperimente
FMG-9 has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a high degree of selectivity for the glycine transporter, which reduces the risk of off-target effects. However, FMG-9 has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for research on FMG-9. One area of interest is the potential use of FMG-9 in the treatment of schizophrenia. FMG-9 has been shown to improve cognitive function, which is a major symptom of schizophrenia. Another area of interest is the potential use of FMG-9 in the treatment of neuropathic pain. FMG-9 has been shown to alleviate neuropathic pain, which is a major clinical problem. Finally, there is interest in developing more potent and selective glycine transporter inhibitors, which could lead to more effective treatments for neurological disorders.
Conclusion
In conclusion, FMG-9 is a synthetic compound that has shown potential therapeutic applications in various neurological disorders. It works by inhibiting the glycine transporter, which increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. FMG-9 has several advantages for lab experiments, including its high degree of selectivity for the glycine transporter. However, it also has some limitations, including poor solubility in water and a short half-life. There are several future directions for research on FMG-9, including its potential use in the treatment of schizophrenia and neuropathic pain, and the development of more potent and selective glycine transporter inhibitors.
Synthesemethoden
The synthesis of FMG-9 involves a multi-step process. The starting material for the synthesis is 4-fluoroaniline, which is reacted with 4-methylbenzoyl chloride to produce N-(4-fluorophenyl)-4-methylbenzamide. The resulting compound is then reacted with methylsulfonyl chloride in the presence of triethylamine to produce N-(4-fluorophenyl)-N-(4-methylphenyl)-N-methylsulfonylbenzamide. The final step involves the reaction of the previous compound with glycine ethyl ester hydrochloride in the presence of potassium carbonate to produce FMG-9.
Wissenschaftliche Forschungsanwendungen
FMG-9 has shown potential therapeutic applications in various neurological disorders such as schizophrenia, epilepsy, and neuropathic pain. It works by inhibiting the glycine transporter, which increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activation. This, in turn, can improve cognitive function, reduce seizures, and alleviate neuropathic pain.
Eigenschaften
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3S/c1-12-3-7-14(8-4-12)18-16(20)11-19(23(2,21)22)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNQVZVPBVUPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-tert-butylbenzoyl)amino]phenyl thiocyanate](/img/structure/B5857320.png)
![ethyl 4-({[(2-methyl-3-nitrophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5857327.png)


![5-(benzylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5857352.png)
![ethyl [(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5857359.png)


![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)


![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5857416.png)
